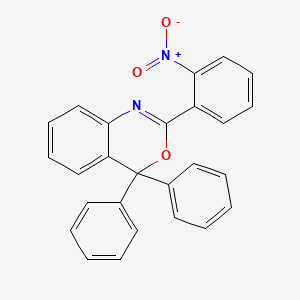

2-(2-nitrophenyl)-4,4-diphenyl-4H-3,1-benzoxazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of benzoxazine derivatives, including compounds similar to 2-(2-nitrophenyl)-4,4-diphenyl-4H-3,1-benzoxazine, typically involves intramolecular cyclization reactions. For instance, the intramolecular Michael addition of certain precursors can yield various benzoxazine derivatives in good yields (Masuoka et al., 1986).

Molecular Structure Analysis

The molecular and crystal structures of related benzoxazine compounds have been elucidated using X-ray diffraction techniques. These studies reveal detailed insights into the molecular geometry, including bond lengths and angles, as well as the presence of intramolecular hydrogen bonds that can influence the compound's properties (Utenyshev et al., 2001).

Chemical Reactions and Properties

Benzoxazine compounds, including nitro-substituted derivatives, exhibit interesting chemical reactivity due to their structural features. The presence of a nitro group can affect the strength of intramolecular hydrogen bonds, influencing the compound's luminescence properties. The position of the nitro group is crucial in determining these properties (Loseva et al., 1972).

Physical Properties Analysis

The physical properties of benzoxazine derivatives, such as their luminescence characteristics, can be significantly influenced by their molecular structure. Studies have shown that the luminescence properties of nitro-substituted benzoxazines are associated with the strength of the intramolecular hydrogen bond, with the luminescence maximum shifting to the short-wave region as the bond becomes stronger (Loseva et al., 1972).

Chemical Properties Analysis

The chemical properties of benzoxazine derivatives, including reactivity and stability, are influenced by their molecular structure. Studies involving derivatives like 2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one have provided insights into their vibrational properties, stability, and reactivity through experimental and theoretical analyses, including Natural Bond Orbital (NBO), Atoms in Molecules (AIM), and frontier molecular orbital calculations (Castillo et al., 2017).

科学的研究の応用

Synthesis and Herbicidal Activity

Benzoxazine derivatives, including those related to 2-(2-nitrophenyl)-4,4-diphenyl-4H-3,1-benzoxazine, have been explored for their potential in the development of novel diphenyl ether herbicides. These compounds exhibit significant herbicidal activity against both mono- and dicotyledonous species, showcasing the importance of structural modifications for enhancing biological activity. The introduction of specific substituents, such as fluorine atoms, into the benzoxazine ring structure has been found to significantly affect their herbicidal efficacy, highlighting the role of chemical synthesis in the development of new agrochemicals (Sumida et al., 1995).

Biological Activities

Research on 3,4-dihydro-2H-1,4-benzoxazine-2-acetates and related compounds demonstrates the broad potential of benzoxazine derivatives in pharmacology. Some synthesized compounds have shown considerable anxiolytic and anticonvulsant activities, which opens new avenues for the development of therapeutic agents. The study showcases the importance of structural diversity in benzoxazines and their potential impacts on biological activity (Masuoka et al., 1986).

Molecular Electronics

Benzoxazine derivatives containing nitroamine redox centers have been utilized in the creation of molecular electronic devices with high on-off ratios and negative differential resistance. This application underscores the potential of these compounds in the development of advanced materials for electronics, demonstrating their versatility beyond traditional chemical applications (Chen et al., 1999).

Synthesis of Functionalized Aromatic Compounds

The synthesis of 4H-1,2-benzoxazines with electron-withdrawing substituents on the benzene ring illustrates the role of benzoxazine derivatives as intermediates for producing oxygen-functionalized aromatic compounds. This research highlights the synthetic utility of benzoxazines in organic chemistry, providing a new method for generating functionalized molecules with potential applications in various chemical industries (Nakamura et al., 2003).

特性

IUPAC Name |

2-(2-nitrophenyl)-4,4-diphenyl-3,1-benzoxazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H18N2O3/c29-28(30)24-18-10-7-15-21(24)25-27-23-17-9-8-16-22(23)26(31-25,19-11-3-1-4-12-19)20-13-5-2-6-14-20/h1-18H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSNUEANQJJSNHP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2(C3=CC=CC=C3N=C(O2)C4=CC=CC=C4[N+](=O)[O-])C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-[(2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)carbonyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5501564.png)

![3-{4-[(2-chlorobenzyl)oxy]phenyl}-2-(1-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5501567.png)

![2-({3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}methyl)-5-methoxy-4-pyridinol](/img/structure/B5501572.png)

![N-(2-chlorophenyl)-N'-[2-(1-piperidinyl)ethyl]urea](/img/structure/B5501599.png)

![N-(2-furylmethyl)-2-[(4-methylbenzoyl)amino]benzamide](/img/structure/B5501604.png)

![N-(2,5-dimethoxyphenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5501609.png)

![N-[(4-methyl-2-propyl-1,3-thiazol-5-yl)methyl]-1-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5501614.png)

![N-[2-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)ethyl]pyrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B5501615.png)

![N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-6-[(2-methoxyethyl)amino]nicotinamide](/img/structure/B5501622.png)

![6-chloro-7-hydroxy-4-methyl-3-[2-oxo-2-(1-piperidinyl)ethyl]-2H-chromen-2-one](/img/structure/B5501625.png)

![2-[(4-cyano-6,7-dihydro-5H-cyclopenta[c]pyridin-3-yl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5501627.png)

![N-{[2-(1H-imidazol-1-yl)pyridin-3-yl]methyl}-5-methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxamide](/img/structure/B5501633.png)

![1-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-4-(2-pyridinyl)piperazine](/img/structure/B5501648.png)